1,3-Benzenediol, 4,6-diiodo-
Overview
Description
1,3-Benzenediol, 4,6-diiodo- is an organic compound with the molecular formula C6H4I2O2 It is a derivative of resorcinol, where two iodine atoms are substituted at the 4 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 4,6-diiodo- can be synthesized through the iodination of resorcinol. The process typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the substitution of hydrogen atoms with iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 4,6-diiodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,6-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, yielding resorcinol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resorcinol and partially reduced intermediates.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenediol, 4,6-diiodo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,6-diiodo- involves its interaction with biological molecules and cellular pathways. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards molecular targets. The compound may also interfere with enzymatic activities and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1,3-Benzenediol, 4,6-diiodo- can be compared with other similar compounds such as:
Resorcinol (1,3-Benzenediol): Lacks iodine atoms, making it less reactive in certain chemical reactions.
1,3-Benzenediol, 4,6-dichloro-: Contains chlorine atoms instead of iodine, resulting in different chemical and biological properties.
1,3-Benzenediol, 4,6-dibromo-: Contains bromine atoms, which also alter its reactivity and applications.
The uniqueness of 1,3-Benzenediol, 4,6-diiodo- lies in the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activities compared to its halogenated analogs.
Properties
IUPAC Name |
4,6-diiodobenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVWMSAUIZKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941274 | |
Record name | 4,6-Diiodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19514-91-1 | |
Record name | 1,3-Benzenediol, 4,6-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019514911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diiodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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